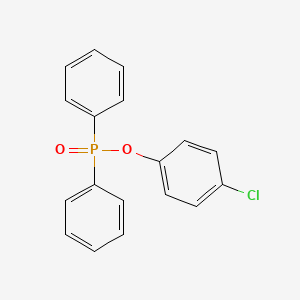
2-Carbamoyl-2-fluoro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyl-2-fluoro-4-methylpentanoic acid is an organic compound with the molecular formula C7H12FNO3 It is characterized by the presence of a carbamoyl group, a fluoro substituent, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other functional groups.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-Carbamoyl-2-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-2-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, while the fluoro substituent can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Carbamoyl-4-methylpentanoic acid: Lacks the fluoro substituent, which can affect its reactivity and applications.
2-Fluoro-4-methylpentanoic acid: Lacks the carbamoyl group, resulting in different chemical properties and uses.
Uniqueness: 2-Carbamoyl-2-fluoro-4-methylpentanoic acid is unique due to the combination of the carbamoyl and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
18283-38-0 |
|---|---|
Molecular Formula |
C7H12FNO3 |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-carbamoyl-2-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C7H12FNO3/c1-4(2)3-7(8,5(9)10)6(11)12/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) |
InChI Key |
WBQMWXHLPCXDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





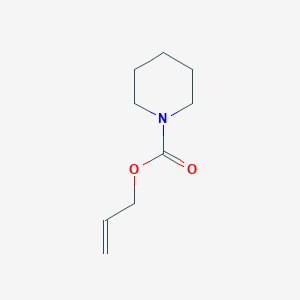

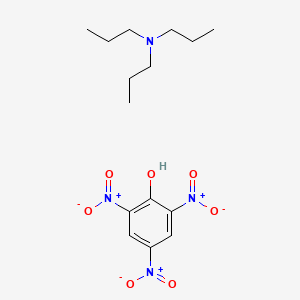
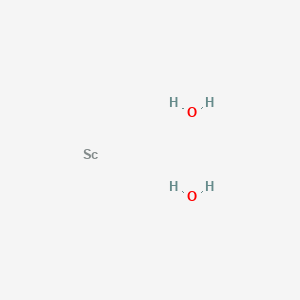
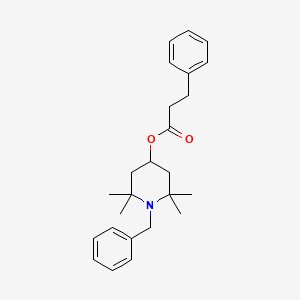
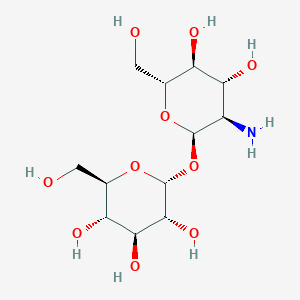

![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)

